Cas no 79952-42-4 (Monacolin J)

Monacolin J is a secondary metabolite derived from the fermentation of Monascus species, closely related to the Monacolin family of compounds. It is recognized for its structural similarity to Monacolin K (Lovastatin), a well-known cholesterol-lowering agent. Monacolin J exhibits potential inhibitory activity against HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, though its efficacy may differ from its analogs. This compound is of interest in pharmaceutical and nutraceutical research due to its potential role in lipid metabolism regulation. Its purity and stability are critical for experimental and industrial applications, requiring precise analytical methods for characterization. Further studies are needed to fully elucidate its pharmacological profile.
Monacolin J structure
Monacolin J structure
Product Name:Monacolin J
CAS No:79952-42-4
MF:C19H28O4
MW:320.423226356506
CID:826798
PubChem ID:9905162
Update Time:2025-05-28

Monacolin J Chemical and Physical Properties

Names and Identifiers

    • (4R,6R)-4-Hydroxy-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy
    • (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-h...
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro...
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-py
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-diMethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
    • Antibiotic MB 530A
    • Monacolin J
    • (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one
    • (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one (ACI)
    • 2H-Pyran-2-one, 6-[2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl]tetrahydro-4-hydroxy-, [1S-[1α(4S*,6S*),2α,6β,8β,8aα]]- (ZCI)
    • Lovastatin diol lactone
    • Lovastatin Diol Lactone ((4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-2H-pyran-2-one)
    • HY-104051
    • 2H-PYRAN-2-ONE, 6-(2-((1S,2S,6R,8S,8AR)-1,2,6,7,8,8A-HEXAHYDRO-8-HYDROXY-2,6-DIMETHYL-1-NAPHTHALENYL)ETHYL)TETRAHYDRO-4-HYDROXY-, (4R,6R)-
    • SCHEMBL1820283
    • (4R,6R)-4-hydroxy-6-{2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl}tetrahydro-2H-pyran-2-one
    • CHEBI:79034
    • CS-0027590
    • monacolin J lactone
    • 79952-42-4
    • 2H-Pyran-2-one, 6-(2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl)tetrahydro-4-hydroxy-
    • Q15720548
    • DTXSID801031414
    • monakolin j
    • UNII-P5IQ0SI56N
    • ES-2535
    • AKOS022183350
    • P5IQ0SI56N
    • Antibiotic MB 530A;Lovastatin diol lactone
    • DA-75089
    • G13581
    • 2H-Pyran-2-one, 6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-, (4R,6R)-
    • Inchi: 1S/C19H28O4/c1-11-7-13-4-3-12(2)16(19(13)17(21)8-11)6-5-15-9-14(20)10-18(22)23-15/h3-4,7,11-12,14-17,19-21H,5-6,8-10H2,1-2H3/t11-,12-,14+,15+,16-,17-,19-/m0/s1
    • InChI Key: ZDFOBOYQVYMVCW-IRUSZSJRSA-N
    • SMILES: C([C@H]1[C@@H](C)C=CC2=C[C@@H](C[C@@H]([C@H]12)O)C)C[C@H]1OC(=O)C[C@H](O)C1

Computed Properties

  • Exact Mass: 320.19900
  • Monoisotopic Mass: 320.19875937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 510
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Density: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 128-131 ºC
  • Solubility: Very slightly soluble (0.16 g/l) (25 º C),
  • PSA: 66.76000
  • LogP: 2.59850

Monacolin J Security Information

  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

Monacolin J Pricemore >>

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H941625-5mg
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79952-42-4
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$159.00 2023-05-18
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79952-42-4
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SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12092-1 mg
Monacolin J
79952-42-4 98.87%
1mg
¥882.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12092-5 mg
Monacolin J
79952-42-4 98.87%
5mg
¥1797.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12092-10 mg
Monacolin J
79952-42-4 98.87%
10mg
¥2697.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12092-25 mg
Monacolin J
79952-42-4 98.87%
25mg
¥4857.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T12092-50 mg
Monacolin J
79952-42-4 98.87%
50mg
¥7287.00 2022-04-26

Monacolin J Production Method

Production Method 1

Reaction Conditions
1.1R:D-Glucose, S:H2O, 28 h
Reference
Engineered ethanol-driven biosynthetic system for improving production of acetyl-CoA derived drugs in Crabtree-negative yeast
By Liu, Yiqi et al, Metabolic Engineering, 2019, 54, 275-284

Production Method 2

Reaction Conditions
1.1 Reagents: Glucose Catalysts: Lovastatin esterase Solvents: Methanol ,  Water ;  24 h, pH 8.5, 28 °C
Reference
Production by Clonostachys compactiuscula of a lovastatin esterase that converts lovastatin to monacolin J
Chen, Lin-Cheng; et al, Enzyme and Microbial Technology, 2006, 39(5), 1051-1059

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Water ;  overnight, 100 °C; 100 °C → 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 2
1.3 Solvents: Toluene ;  1 h, 110 °C; 110 °C → 23 °C
Reference
Double oxidation of the cyclic nonaketide dihydromonacolin L to monacolin J by a single cytochrome P450 monooxygenase, LovA
Barriuso, Jorge; et al, Journal of the American Chemical Society, 2011, 133(21), 8078-8081

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Water ;  overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 2, rt
1.3 Reagents: Calcium hydride Solvents: Toluene ;  1 h, reflux
Reference
Transformations of cyclic nonaketides by Aspergillus terreus mutants blocked for lovastatin biosynthesis at the lovA and lovC genes
Sorensen, John L.; et al, Organic & Biomolecular Chemistry, 2003, 1(1), 50-59

Production Method 5

Reaction Conditions
1.1 Catalysts: Lovastatin esterase Solvents: Methanol ,  Water ;  15 min, pH 9.4, 28 °C
Reference
Purification and characterization of a lovastatin esterase from Clonostachys compactiuscula
Schimmel, Timothy G.; et al, Applied and Environmental Microbiology, 1997, 63(4), 1307-1311

Monacolin J Raw materials

Monacolin J Preparation Products

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